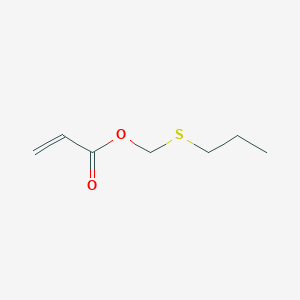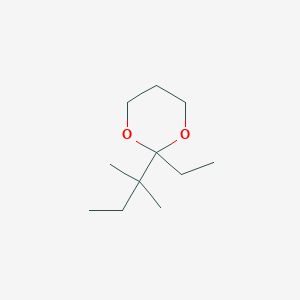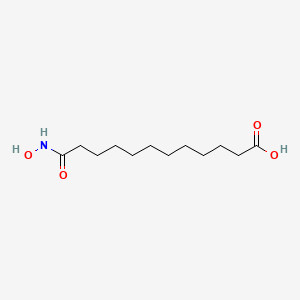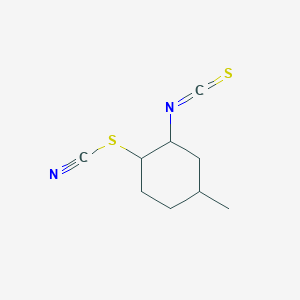![molecular formula C23H27NO B14516491 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile CAS No. 62992-86-3](/img/structure/B14516491.png)
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a heptyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Methoxy)phenyl]prop-1-EN-1-YL}benzonitrile: Similar structure with a methoxy group instead of a heptyloxy group.
4-{2-[4-(Ethoxy)phenyl]prop-1-EN-1-YL}benzonitrile: Similar structure with an ethoxy group instead of a heptyloxy group.
Uniqueness
The uniqueness of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile lies in its heptyloxy group, which can impart different chemical and physical properties compared to its analogs
Properties
CAS No. |
62992-86-3 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-[2-(4-heptoxyphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C23H27NO/c1-3-4-5-6-7-16-25-23-14-12-22(13-15-23)19(2)17-20-8-10-21(18-24)11-9-20/h8-15,17H,3-7,16H2,1-2H3 |
InChI Key |
PRFGNPXDEKUONR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)


![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)



![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
